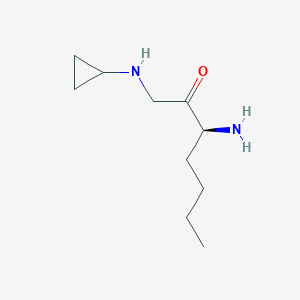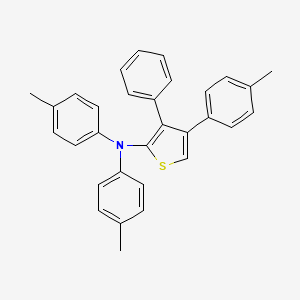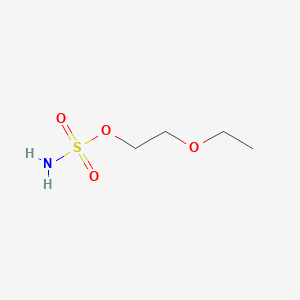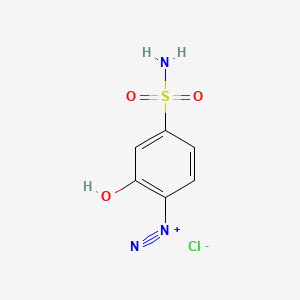![molecular formula C23H14N2O B12535475 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile CAS No. 678187-95-6](/img/structure/B12535475.png)
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile is a chemical compound that features an anthracene moiety linked to a benzene ring with two cyano groups. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
準備方法
The synthesis of 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile typically involves the Suzuki coupling reaction. This method allows for the formation of the carbon-carbon bond between the anthracene moiety and the benzene ring. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in a solvent such as toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroanthracene derivatives .
科学的研究の応用
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
作用機序
The mechanism by which 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with light. The compound absorbs photons, leading to electronic excitation. This excited state can then undergo various processes, including fluorescence, where the compound emits light as it returns to its ground state . The molecular targets and pathways involved in these processes are related to the compound’s electronic structure and the nature of its substituents, which influence its photophysical behavior .
類似化合物との比較
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile can be compared with other anthracene-based compounds, such as:
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
- 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
These compounds share similar structural features but differ in their substituents, which can significantly impact their thermal, photophysical, and electroluminescence properties . The uniqueness of this compound lies in its specific combination of anthracene and benzene moieties with cyano groups, which confer distinct electronic and optical characteristics .
特性
CAS番号 |
678187-95-6 |
|---|---|
分子式 |
C23H14N2O |
分子量 |
334.4 g/mol |
IUPAC名 |
4-(anthracen-9-ylmethoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H14N2O/c24-13-18-9-10-20(12-19(18)14-25)26-15-23-21-7-3-1-5-16(21)11-17-6-2-4-8-22(17)23/h1-12H,15H2 |
InChIキー |
XWXPCFCPZAEUGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC4=CC(=C(C=C4)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)



![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)

![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)

![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
